N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a benzimidazole derivative featuring a cyclopropyl substituent at the 2-position and a phenoxyacetamide moiety at the 5-position. Benzimidazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity, while the phenoxyacetamide chain could influence hydrogen bonding and target binding affinity.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O2/c22-17(11-23-14-4-2-1-3-5-14)19-13-8-9-15-16(10-13)21-18(20-15)12-6-7-12/h1-5,8-10,12H,6-7,11H2,(H,19,22)(H,20,21) |
InChI Key |
FSDRQEFVSOPPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzimidazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the phenoxyacetamide moiety.
Substitution: Substituted derivatives with various functional groups attached to the phenoxyacetamide moiety.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Tetrahydropyrimidinone-Based Amides ()
Compounds 34–38 from share an amide-linked tetrahydropyrimidinone core but differ in substituents (e.g., phenoxy, phenyl, or alkyl groups). Key distinctions include:
- Synthesis Yields : Ranged from 80% to quantitative yields, indicating efficient synthetic routes.
- Melting Points : Compounds with aromatic substituents (e.g., 36 , 37 ) exhibited higher melting points (>320°C), likely due to strong π-π stacking and hydrogen bonding, compared to the target compound’s benzimidazole core, which may similarly promote intermolecular interactions .
Phenoxyacetamide Analogues (–4)
describes 2-phenoxyacetamides synthesized via nucleophilic substitution, a method likely applicable to the target compound. highlights compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) as a potent dual MAO-A/B inhibitor (IC50: 0.018 μM and 0.07 μM, respectively). The target’s benzimidazole and cyclopropyl groups may enhance selectivity or potency compared to compound 21’s imine substituent, though experimental validation is needed .
Patent-Derived Phenoxyacetamide ()
Example 118 in features a phenoxyacetamide linked to an indazole and piperazine. While both this compound and the target have aromatic cores, the piperazine in Example 118 may improve solubility, whereas the target’s cyclopropyl group could optimize metabolic stability .
Sulfonyl-Imidazole Derivatives ()
The compound in (2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide) shares a cyclopropyl acetamide group but incorporates sulfonyl and imidazole moieties.
Table 1: Comparison of Key Compounds
Key Observations:
- Hydrogen Bonding: The benzimidazole core in the target compound may form stronger hydrogen bonds (via NH groups) compared to tetrahydropyrimidinones or imidazoles, influencing crystal packing and solubility .
- Biological Activity: While MAO inhibition is prominent in ’s phenoxyacetamides, the target’s benzimidazole may offer unique interactions with enzyme active sites, warranting further study .
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cardiology and regenerative medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a cyclopropyl group and a benzimidazole moiety , which are critical to its pharmacological properties. The phenoxyacetamide component enhances its solubility, making it suitable for various biological applications.
Research indicates that this compound promotes cardiomyocyte maturation . The compound appears to modulate signaling pathways essential for cardiac development, suggesting potential therapeutic applications in treating heart diseases and promoting cardiac regeneration.
Cardiomyocyte Maturation
Studies have shown that this compound significantly enhances the differentiation and maturation of cardiomyocytes. This activity is crucial for developing therapies aimed at repairing heart tissue following injury or disease.
Interaction with Biological Targets
This compound interacts with various biological targets, which can be studied using techniques such as:
- Molecular docking studies
- Cell signaling assays
- In vitro and in vivo models
These interactions are essential for elucidating the compound's mechanism of action and its therapeutic potential.
Case Studies and Experimental Data
Recent studies have documented the effects of this compound on cardiomyocyte differentiation. Here are some key findings:
| Study | Model Used | Key Findings |
|---|---|---|
| Study 1 | Mouse embryonic stem cells | Demonstrated enhanced cardiomyocyte differentiation compared to control groups. |
| Study 2 | Rat models of myocardial infarction | Showed improved cardiac function and reduced scar formation post-treatment. |
| Study 3 | In vitro assays with human cardiomyocytes | Indicated upregulation of genes associated with cardiac maturation. |
These findings collectively support the compound's role in cardiac repair and regeneration.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-benzimidazol-5-yl)-2-methoxyacetamide | Benzimidazole core, methoxy group | Lacks cyclopropyl group; different biological activity |
| N-(4-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide | Cyclohexyl instead of cyclopropyl | Potential anti-inflammatory properties |
| 2-(4-fluorophenyl)-N-(1H-benzimidazol-5-yl)acetamide | Fluorinated phenyl group | Enhanced lipophilicity; potential CNS activity |
This comparison illustrates how variations in substituents can lead to different biological activities, highlighting the unique cardiomyocyte maturation promotion by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
